molecular formula C18H16Cl2N2O2 B12461413 1,4-Bis(3-chlorobenzoyl)piperazine

1,4-Bis(3-chlorobenzoyl)piperazine

Cat. No.: B12461413
M. Wt: 363.2 g/mol
InChI Key: JSSGLKUGHVIUAV-UHFFFAOYSA-N
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Description

1,4-Bis(3-chlorobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine rings are important heterocyclic targets in organic synthesis and are useful synthetic intermediates or intricate parts of biologically active molecules. This compound is characterized by the presence of two 3-chlorobenzoyl groups attached to the nitrogen atoms of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-chlorobenzoyl)piperazine can be synthesized through the reaction of piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-chlorobenzoyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 3-chlorobenzoyl groups can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.

    Reduction Reactions: Reduced products such as alcohols.

Scientific Research Applications

1,4-Bis(3-chlorobenzoyl)piperazine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-chlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Bis(phthalimido)piperazine
  • Bis(3-aminopropyl)piperazine
  • 2,3-Dihydro-phthalazine-1,4-dione
  • Bis(3,4-aminophenol)piperazine

Uniqueness

1,4-Bis(3-chlorobenzoyl)piperazine is unique due to the presence of 3-chlorobenzoyl groups, which impart specific chemical and biological properties. The chlorine atoms in the benzoyl groups can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research.

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H16Cl2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2

InChI Key

JSSGLKUGHVIUAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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